3-Isopropoxyisoxazole-5-carboxylic acid
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Overview
Description
3-Isopropoxyisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-isopropoxyisoxazole-5-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of alkynes with nitrile oxides. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxyisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of amines.
Substitution: Introduction of different substituents at the 3 or 5 positions of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Propargylamines can be oxidized to oximes using reagents like CuCl.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Isopropoxyisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-isopropoxyisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, isoxazole derivatives have been shown to act as selective agonists or inhibitors of various enzymes and receptors. The exact pathways and targets can vary depending on the specific structure and substituents of the compound .
Comparison with Similar Compounds
- 5-Isopropylisoxazole-3-carboxylic acid
- 3-Isopropylpyrazole-5-carboxylic acid
Comparison: 3-Isopropoxyisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
1086391-25-4 |
---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-propan-2-yloxy-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4(2)11-6-3-5(7(9)10)12-8-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
CGTOXERUNSOEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
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